Scaffold Chemotype Differentiation: 2,6-Difluorobenzamide vs. Thienylcarboxamide Structural Class
SC-203048 is a 2,6-difluorobenzamide derivative (C13H11F2NO2S, MW 283.30) , whereas the most commonly sourced research-grade FLT3 inhibitor, TCS 359 (CAS 301305-73-7), is a thienylcarboxamide (C18H20N2O4S, MW 360.43) . The 2,6-difluorobenzamide motif is a recognized pharmacophore in FtsZ inhibitors and distinct kinase-targeted chemotypes, conferring different hydrogen-bonding topology and metabolic stability compared to the 2-acylaminothiophene-3-carboxamide core of TCS 359 [1]. This fundamental chemotype difference means that the two compounds occupy different chemical space despite both targeting FLT3, and cannot be assumed to share identical off-target kinase interactions, solubility, or metabolic profiles.
| Evidence Dimension | Chemical scaffold class and molecular properties |
|---|---|
| Target Compound Data | 2,6-difluorobenzamide; C13H11F2NO2S; MW 283.30; thiophene attached via hydroxyethyl linker |
| Comparator Or Baseline | TCS 359 (CAS 301305-73-7): thienylcarboxamide (2-acylaminothiophene-3-carboxamide); C18H20N2O4S; MW 360.43 |
| Quantified Difference | MW difference: 77.13 Da (27% larger for TCS 359); distinct core scaffolds (benzamide vs. thiophene-3-carboxamide); different hydrogen bond donor/acceptor counts |
| Conditions | Structural comparison based on authoritative database records and product technical datasheets |
Why This Matters
Procurement of the incorrect chemotype (e.g., confusing CAS 1251553-02-2 with CAS 301305-73-7) introduces a structurally distinct molecule with divergent physicochemical properties and target engagement profiles, invalidating cross-study comparisons.
- [1] Barbier T, Badiou C, Belkheir M, et al. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition. HAL Open Science. 2023. Université de Lyon. Available at: https://usj.hal.science/hal-04028475 View Source
